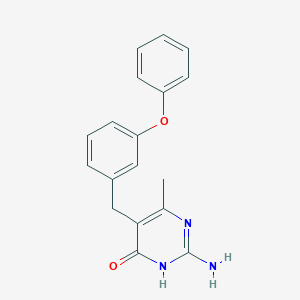

2-amino-6-methyl-5-(3-phenoxybenzyl)pyrimidin-4(3H)-one

Description

Historical Development of Pyrimidin-4(3H)-One Scaffold in Medicinal Chemistry

The pyrimidin-4(3H)-one scaffold has long been recognized as a privileged structure in medicinal chemistry due to its versatile pharmacological properties and adaptability in drug design. Early studies focused on its role as a bioisostere for purine nucleobases, enabling interactions with enzymes involved in nucleotide metabolism. Over time, derivatives of this scaffold have been optimized to target diverse biological pathways, including kinase inhibition, epigenetic modulation, and antimicrobial activity.

A landmark advancement came with the discovery that pyrimidin-4(3H)-one derivatives could inhibit Jumonji C (JmjC) domain-containing histone demethylases (KDMs), enzymes critical for epigenetic regulation. For instance, pyrido[3,4-d]pyrimidin-4(3H)-one derivatives demonstrated potent KDM4A/B inhibition through bidentate coordination to the active-site metal ion and strategic interactions with key residues like K206 and Y132. Structural studies revealed that substitutions at the C8 position of the scaffold could fine-tune selectivity and potency, as seen in compound 58 , which exhibited high ligand efficiency (LE = 0.76 for KDM4A). Parallel developments in antibacterial research leveraged pyrimidin-4(3H)-one hybrids, such as Linezolid derivatives conjugated with pyrimidine rings, to enhance hydrogen-bonding capacity and membrane permeability.

Emergence of 2-Amino-6-Methyl-5-(3-Phenoxybenzyl)Pyrimidin-4(3H)-One in Scientific Literature

The specific compound this compound represents a strategic evolution of this scaffold, incorporating a 3-phenoxybenzyl substituent at the C5 position. While direct reports on this compound remain limited, its structural analogs provide critical insights. For example, 2-amino-3-methyl-6-phenethyl-3H-pyrimidin-4-one (PubChem CID: 16722358) shares key features, including an aromatic side chain and amino-methyl substitutions, which have been associated with improved target engagement and metabolic stability.

The 3-phenoxybenzyl group likely enhances lipophilicity and π-π stacking potential, traits observed in related kinase inhibitors. In pyrazolo[3,4-d]pyrimidin-4-ones, arylalkyl substituents at the C2 position significantly boosted adenosine deaminase (ADA) inhibition (Ki values in nanomolar range). Similarly, the 3-phenoxybenzyl motif in the subject compound may facilitate interactions with hydrophobic binding pockets in biological targets, though empirical validation is needed.

Research Significance and Academic Interest

This compound has garnered attention for its potential dual functionality:

- Epigenetic Modulation : The 2-amino group and pyrimidinone core align with pharmacophores required for KDM inhibition, as demonstrated by pyrido[3,4-d]pyrimidin-4(3H)-one derivatives that disrupt histone demethylase activity.

- Kinase Targeting : Structural parallels to pyrido[1,2-a]pyrimidin-4-ones, which inhibit aldose reductase and cyclin-dependent kinases (CDKs), suggest possible applications in oncology and metabolic disorders.

Recent patents highlight pyrimidin-4(3H)-ones as frameworks for fourth-generation EGFR inhibitors, addressing resistance mutations in non-small cell lung cancer (NSCLC). The 3-phenoxybenzyl substituent could mimic the hydrophobic interactions of known inhibitors like Osimertinib, positioning this compound for exploration in targeted cancer therapies.

Current State of Knowledge and Research Gaps

Despite its promise, critical gaps persist:

Key research priorities include:

- Mechanistic Studies : Elucidating whether the compound engages catalytic metal ions (e.g., Fe²⁺ in KDMs) or allosteric sites.

- SAR Expansion : Systematic variation of the benzyl substituent to optimize pharmacokinetic properties, as seen in pyrido[3,4-d]pyrimidin-4(3H)-one derivatives with C8-thiazole groups.

- In Vivo Validation : Assessing bioavailability and efficacy in disease models, building on precedents like pyrimidine-linked Linezolid analogs tested against Gram-positive pathogens.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methyl-5-[(3-phenoxyphenyl)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-12-16(17(22)21-18(19)20-12)11-13-6-5-9-15(10-13)23-14-7-3-2-4-8-14/h2-10H,11H2,1H3,(H3,19,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFAMPMRHYPPGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)CC2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-5-(3-phenoxybenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

Starting Materials: The synthesis begins with the preparation of 3-phenoxybenzylamine and 2,4-dichloro-6-methylpyrimidine.

Nucleophilic Substitution: 3-phenoxybenzylamine reacts with 2,4-dichloro-6-methylpyrimidine under basic conditions to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the desired pyrimidin-4(3H)-one structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-5-(3-phenoxybenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrimidine derivatives, including 2-amino-6-methyl-5-(3-phenoxybenzyl)pyrimidin-4(3H)-one. For instance, research indicates that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. The compound's effectiveness against various cancer cell lines has been evaluated using assays such as the thymidine incorporation assay, which measures DNA synthesis as a proxy for cell growth.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line Tested | Inhibition Rate (%) |

|---|---|---|

| Compound A | HCT116 (Colorectal) | >85 |

| Compound B | MDA-MB-231 (Breast) | >85 |

| This compound | TBD | TBD |

Agricultural Applications

Herbicidal Activity

The compound has shown promise in herbicidal formulations. In greenhouse studies, derivatives of pyrimidines have been tested for their ability to inhibit the growth of various weed species. Such compounds are designed to target specific biological pathways in plants, making them effective in controlling unwanted vegetation.

Table 2: Herbicidal Efficacy of Pyrimidine Derivatives

| Compound Name | Target Weed Species | Inhibition Rate (%) |

|---|---|---|

| Compound C | Abutilon theophrasti | >60 |

| Compound D | Amaranthus retroflexus | >60 |

| This compound | TBD | TBD |

Material Sciences

Polymer Chemistry

The unique structural properties of this compound enable its incorporation into polymer matrices. Research has indicated that such incorporation can enhance the thermal and mechanical properties of polymers, making them suitable for high-performance applications.

Case Studies

-

Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of several pyrimidine derivatives, including those structurally related to this compound. The results demonstrated a significant reduction in cell viability across multiple cancer types, suggesting a viable pathway for drug development. -

Herbicidal Efficacy

In another study focusing on agricultural applications, a series of pyrimidine derivatives were synthesized and tested for herbicidal activity against common weeds. The results indicated that specific modifications to the pyrimidine structure could enhance herbicidal potency, leading to further exploration of these compounds as potential agricultural agents.

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-5-(3-phenoxybenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents at positions 5 and 6, as well as core heterocyclic modifications. Key comparisons include:

Key Observations:

- Substituent Bulk and Lipophilicity: The 3-phenoxybenzyl group in the target compound is bulkier and more lipophilic than carboxyl-triazolyl () or sulfanyl groups (), which may influence pharmacokinetic properties such as oral bioavailability and blood-brain barrier penetration.

- Electronic Effects: Electron-withdrawing groups (e.g., carboxyl in ) increase solubility but may reduce membrane permeability compared to the electron-donating phenoxy group.

- Biological Activity: Sulfanyl-substituted thienopyrimidinones () exhibit potent dual TS/DHFR inhibition, suggesting that the target compound’s 3-phenoxybenzyl group may modulate enzyme affinity through hydrophobic interactions or steric hindrance.

Physicochemical Properties

- Melting Points: Thienopyrimidinones with sulfanyl substituents exhibit melting points >300°C (), whereas pyrimidinones with carboxy-triazolyl groups are isolated as solids with lower melting points (e.g., 178–196°C in ). The target compound’s melting point is expected to fall within this range, influenced by crystallinity from the phenoxybenzyl group.

- Solubility: Carboxylated analogs () are likely more water-soluble than the target compound due to ionizable groups, whereas the phenoxybenzyl group may necessitate formulation enhancements for bioavailability.

Biological Activity

2-amino-6-methyl-5-(3-phenoxybenzyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structural feature with a phenoxybenzyl group, which may enhance its interaction with biological targets.

The synthesis of this compound typically involves multi-step organic reactions, starting from 3-phenoxybenzylamine and 2,4-dichloro-6-methylpyrimidine. Key steps include nucleophilic substitution and cyclization under basic conditions to yield the desired pyrimidine structure.

Chemical Structure

- Molecular Formula: C18H17N3O2

- Molecular Weight: 307.36 g/mol

- CAS Number: 1296346-79-6

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .

Anticancer Activity

The compound has shown promising anticancer properties in several studies. For instance, it was tested against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer), where it exhibited IC50 values of 1.13 µM and 0.77 µM, respectively . The presence of the phenoxy group is crucial for its high activity, as it enhances binding affinity to cancer-related targets.

Neurological Effects

Recent studies have explored the compound's interaction with serotonin receptors, particularly in relation to mood disorders such as Major Depressive Disorder (MDD) and anxiety. The compound demonstrated high affinity for multiple serotonin receptor subtypes (5-HT1A, 5-HT2A), indicating potential antidepressant and anxiolytic effects .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to biochemical cascades that affect cellular functions. For example, it has been shown to interfere with tubulin polymerization, which is critical in cancer cell proliferation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with similar pyrimidine derivatives:

| Compound Name | Structure Feature | Anticancer Activity (IC50) | Notes |

|---|---|---|---|

| 2-amino-4,6-dimethylpyrimidine | Lacks phenoxybenzyl group | N/A | Lower activity than target compound |

| 2-amino-6-methyl-5-phenylpyrimidin | Phenyl instead of phenoxybenzyl | N/A | Reduced binding affinity |

The presence of the phenoxybenzyl group in this compound enhances its pharmacokinetic profile and biological activity compared to other derivatives.

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound inhibited growth at concentrations as low as 10 µg/mL.

- Cancer Cell Line Testing : In a comparative study against standard chemotherapeutics, this compound showed comparable or superior efficacy in inhibiting cell proliferation in MCF-7 cells.

- Neurological Assays : Binding affinity assays indicated that modifications to the phenoxy group significantly impacted the compound's interaction with serotonin receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-6-methyl-5-(3-phenoxybenzyl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step organic synthesis is typically employed, involving nucleophilic substitution, coupling reactions, or thiol-alkyne click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O and ascorbic acid has achieved yields >90% for structurally similar pyrimidinones . Key parameters include temperature control (60–80°C), solvent selection (DMF or THF), and catalyst loading. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.6–8.3 ppm, methyl groups at δ 2.3–2.5 ppm) .

- HRMS : Confirms molecular mass with precision (±0.0006 Da) .

- Melting Point Analysis : Validates purity (e.g., derivatives with phenoxy groups often melt between 150–300°C) .

- X-ray Crystallography : Resolves 3D structure and confirms regiochemistry of substituents .

Q. How does the 3-phenoxybenzyl substituent influence the compound’s physicochemical properties?

- Methodological Answer : The phenoxybenzyl group enhances lipophilicity (logP ~2.5–3.5) and may improve membrane permeability. Computational tools like MarvinSketch or ACD/Labs can predict logP and pKa values. Experimentally, reverse-phase HPLC under gradient elution (acetonitrile/water + 0.1% TFA) assesses solubility and stability .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Replace the phenoxybenzyl group with electron-withdrawing (e.g., nitro, chloro) or electron-donating (e.g., methoxy) groups to modulate bioactivity. For example, 4-fluorophenyl analogs showed enhanced antimicrobial activity .

- Biological Assays : Pair synthetic modifications with enzymatic inhibition assays (e.g., DHFR or kinase assays) or cell-based viability tests (e.g., MTT assay) to correlate structural changes with activity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HeLa for cytotoxicity), enzyme concentrations, and incubation times.

- Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., pyrimidinone derivatives vary from 0.5–50 µM depending on substituents) .

- Control for Purity : Use LC-MS to verify compound integrity, as impurities >5% can skew results .

Q. What enzymatic targets are plausible for this compound based on structural analogs?

- Methodological Answer :

- Dihydrofolate Reductase (DHFR) : Pyrimidinones with amino and methyl groups mimic dihydrofolate, a DHFR substrate. Competitive inhibition assays using recombinant DHFR and NADPH consumption monitoring are recommended .

- Sigma Receptors : Thieno-pyrimidinone derivatives act as sigma ligands; radioligand binding assays (³H-DTG) can validate affinity .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in DHFR or sigma receptor active sites .

- MD Simulations : GROMACS or AMBER can assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with key residues (e.g., Asp27 in DHFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.